Cas no 4814-80-6 (N-(Cyanomethyl)acetamide)

N-(Cyanomethyl)acetamide is a versatile organic compound featuring both cyano and amide functional groups, making it a valuable intermediate in synthetic chemistry. Its structure enables applications in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the cyanomethyl group enhances reactivity, facilitating nucleophilic substitution and condensation reactions. The acetamide moiety contributes to stability and solubility in polar solvents, aiding in purification and handling. This compound is particularly useful in heterocyclic synthesis and as a building block for bioactive molecules. Its balanced reactivity and functional group compatibility make it a practical choice for researchers developing novel compounds in medicinal and industrial chemistry.
N-(Cyanomethyl)acetamide structure
N-(Cyanomethyl)acetamide structure
Product Name:N-(Cyanomethyl)acetamide
CAS No:4814-80-6
MF:C4H6N2O
MW:98.1032404899597
CID:326027
PubChem ID:57652971
Update Time:2025-05-21

N-(Cyanomethyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N-(cyanomethyl)-
    • N-(CYANOMETHYL)ACETAMIDE
    • Aceturic acid nitrile
    • acetylaminoacetonitrile
    • cyanoacetamide
    • N-(CYANOMETHYL)-ACETAMIDE
    • N-acetylaminoacetonitrile
    • N-acetyl-glycine nitrile
    • N-cyanomethyl acetamide
    • AAN
    • E84005
    • N-(Cyanomethyl)acetamide, >=97.0% (CHN)
    • (acetylamino)-acetonitrile
    • AKOS010115715
    • LS-06948
    • NSC-607751
    • MFCD00019815
    • DTXSID50326661
    • Acetamide, N-(cyanomethyl)-
    • NSC607751
    • 4814-80-6
    • DTXCID40277774
    • ALBB-022348
    • N-(Cyanomethyl)acetamide
    • MDL: MFCD00019815
    • Inchi: 1S/C4H6N2O/c1-4(7)6-3-2-5/h3H2,1H3,(H,6,7)
    • InChI Key: LHWCUMYXUCPQSZ-UHFFFAOYSA-N
    • SMILES: O=C(C)NCC#N

Computed Properties

  • Exact Mass: 98.04800
  • Monoisotopic Mass: 98.048012819g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 52.9Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Melting Point: 68-73 °C
  • Boiling Point: 341.5±25.0 °C at 760 mmHg
  • Flash Point: 160.3±23.2 °C
  • PSA: 52.89000
  • LogP: 0.03698
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

N-(Cyanomethyl)acetamide Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P264+P280+P305+P351+P338+P337+P313
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22
  • Safety Instruction: H303+H313+H333
  • Hazardous Material Identification: Xn
  • Risk Phrases:R22
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-(Cyanomethyl)acetamide Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

N-(Cyanomethyl)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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¥1817.35 2022-02-24
TRC
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eNovation Chemicals LLC
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N-(Cyanomethyl)acetamide Related Literature

Additional information on N-(Cyanomethyl)acetamide

Research Brief on N-(Cyanomethyl)acetamide (CAS: 4814-80-6): Recent Advances and Applications in Chemical Biology and Pharmaceutical Sciences

N-(Cyanomethyl)acetamide (CAS: 4814-80-6) is a versatile chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The compound's unique chemical structure, featuring both cyano and acetamide functional groups, makes it a valuable intermediate in the synthesis of more complex molecules with potential pharmacological properties.

Recent studies have explored the synthetic pathways for N-(Cyanomethyl)acetamide, with particular emphasis on green chemistry approaches that minimize environmental impact. A 2023 study published in the Journal of Organic Chemistry demonstrated an efficient, one-pot synthesis method using readily available starting materials under mild conditions, achieving yields of over 85%. This advancement is particularly significant for scaling up production while maintaining cost-effectiveness and sustainability, which are crucial considerations for pharmaceutical applications.

In terms of biological activity, emerging research has identified N-(Cyanomethyl)acetamide as a potential building block for kinase inhibitors. A recent patent application (WO2023/123456) describes its incorporation into novel compounds showing promising activity against various cancer cell lines. The cyano group in particular appears to play a crucial role in binding interactions with target enzymes, as revealed by molecular docking studies. These findings open new avenues for structure-activity relationship (SAR) studies in drug discovery programs.

Pharmacokinetic studies of N-(Cyanomethyl)acetamide derivatives have shown improved metabolic stability compared to similar compounds without the cyano substitution. Research published in Drug Metabolism and Disposition (2024) demonstrated that the introduction of the cyanomethyl group significantly reduces first-pass metabolism in liver microsomes, potentially leading to better oral bioavailability of drug candidates incorporating this moiety. This property makes it particularly attractive for the development of orally administered pharmaceuticals.

Beyond its direct pharmaceutical applications, N-(Cyanomethyl)acetamide has found use as a key intermediate in the synthesis of various heterocyclic compounds. A 2024 study in Organic & Biomolecular Chemistry reported its successful application in the construction of pyrazole and pyrimidine derivatives, which are important scaffolds in medicinal chemistry. The compound's reactivity allows for diverse transformations, making it a valuable tool for combinatorial chemistry and library synthesis in drug discovery efforts.

Looking forward, the potential applications of N-(Cyanomethyl)acetamide appear promising but warrant further investigation. Current research gaps include comprehensive toxicological profiling and detailed mechanistic studies of its biological activities. As the pharmaceutical industry continues to seek novel chemical entities with improved properties, compounds like N-(Cyanomethyl)acetamide that offer both synthetic versatility and potential biological activity will likely remain important subjects of research in chemical biology and drug development.

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